
D-erythro-Ritalinic Acid
Vue d'ensemble
Description
D-erythro-Ritalinic Acid (CAS: 744954-37-8) is a stereoisomer of ritalinic acid, a metabolite of methylphenidate. Structurally, it belongs to the piperidine derivatives, characterized by a phenyl group attached to a piperidine ring and a carboxylic acid group at the α-position (α-phenyl-2-piperidineacetic acid) . Its stereochemistry (D-erythro configuration) distinguishes it from other isomers such as D-threo-, L-erythro-, and L-threo-ritalinic acid. The erythro configuration refers to the spatial arrangement of substituents on adjacent chiral centers, where the hydroxyl or functional groups are on the same side of the Fischer projection .
Key properties include:
- Molecular Formula: C₁₃H₁₇NO₂ (unlabelled form) .
- Solubility: High solubility in polar solvents (e.g., methanol, DMSO) due to its carboxylic acid group, which facilitates hydrogen bonding .
- Stability: Stereochemical integrity is critical; improper storage or handling can lead to racemization or degradation .
This compound is primarily used in analytical and pharmaceutical research as a reference standard for metabolite profiling and chiral separation studies .
Méthodes De Préparation
Stereochemical Considerations in D-erythro-Ritalinic Acid Synthesis
The erythro configuration of this compound refers to the spatial arrangement of substituents on adjacent carbon atoms, where the phenyl and piperidine groups reside on opposite sides of the molecule. Achieving this stereochemistry requires meticulous control during synthesis, often involving asymmetric induction or resolution techniques. Unlike its threo counterpart, which is more commonly discussed in methylphenidate-related patents , the erythro isomer demands specialized approaches to avoid undesired diastereomers.
Tungsten-Promoted Synthesis via Pyridinium Complexes
Reformatsky Reaction and Diastereomer Formation
A groundbreaking method for synthesizing piperidyl-modified erythro derivatives involves tungsten-promoted reactions, as detailed in recent ACS research . This approach begins with a pyridinium complex (1 ), which undergoes a Reformatsky reaction with methyl α-phenyl bromoacetate (MAPBA) in the presence of zinc. The reaction proceeds via a two-step mechanism:
-
Proton Transfer : Rapid and irreversible under acidic conditions.
-
Esterification : Reversible addition of the ester group, favoring product formation through methanol concentration optimization or water removal .
The anti-addition of the methyl phenyl ester moiety relative to the tungsten center at C2 of the pyridine ring ensures the erythro configuration. Initial reaction conditions yield a 3:1 erythro:threo diastereomer ratio, which is enriched to >20:1 through sequential trituration in methanol and dimethoxyethane (DME) .
Role of Protecting Groups
The use of a methanesulfonyl (mesyl) group as a nitrogen-protecting agent is critical for stereochemical control. Unlike acetyl groups, which introduce rotational isomers, the mesyl group simplifies NMR analysis and enhances diastereomeric purity. The pyridinium complex (5D ) is treated with mesyl anhydride and lutidine, achieving a coordination diastereomeric ratio (cdr) of >20:1 after trituration .
Resolution Techniques Using Chiral Auxiliaries
Tartaric Acid Ester-Mediated Resolution
Although patents primarily describe resolution methods for threo-ritalinic acid , analogous strategies could be adapted for the erythro isomer. The process involves:
-
Dissolution : Racemic dl-ritalinic acid in a methanol-water mixture (60:40).
-
Chiral Resolution : Addition of (+)-dibenzoyl-D-tartaric acid (1.06 equivalents) at <50°C, followed by reflux heating (78–85°C) and hyflo bed filtration .
-
Crystallization : Cooling the filtrate to 20–25°C and maintaining for 13 hours to precipitate the target diastereomeric salt .
For erythro isomers, substituting tartaric acid esters with alternative chiral resolving agents (e.g., (-)-menthol derivatives) may improve enantioselectivity, though this remains hypothetical without explicit literature support.
Mother Liquor Recycling
The mother liquor from crystallization steps contains residual resolving agents and undesired diastereomers. Concentrating the liquor under vacuum (70–80°C) with hydrochloric acid and toluene enables recovery of the resolving agent, which is reused in subsequent batches .
Comparative Analysis of Synthetic Routes
The tungsten method offers superior stereochemical control but lower overall yield due to multi-step trituration. In contrast, tartaric acid resolution is more scalable but requires optimization for erythro specificity.
Supplier | Purity | Price (5 mg) |
---|---|---|
TRC | 95% | $500.03 |
American Custom Chemicals | 95% | $155–$1,230 |
Industrial-scale production remains limited, reflecting the compound’s niche applications in chiral synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:
Hydrolysis: The primary reaction where methylphenidate is hydrolyzed to form this compound.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This reaction can occur when this compound reacts with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Substitution: Requires specific reagents that can facilitate the substitution reaction.
Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Drug Synthesis
DERA serves as a crucial intermediate in the synthesis of methylphenidate and its analogs. The hydrolysis of methylphenidate by carboxylesterase 1 leads to the formation of DERA, making it essential for understanding the metabolic pathways of these compounds .
Table 1: Synthesis Pathways of D-erythro-Ritalinic Acid
Reaction Type | Description | Catalyst/Reagent |
---|---|---|
Hydrolysis | Conversion from methylphenidate | Carboxylesterase 1 |
Substitution | Formation of derivatives | Specific reagents required |
Oxidation/Reduction | Less common reactions | Controlled oxidizing/reducing agents |
Biological Research
Metabolic Studies
Research on DERA has focused on its role in the metabolism of methylphenidate. Studies indicate that approximately 70-75% of a dose of methylphenidate is recovered as DERA, highlighting its significance in pharmacokinetics . Understanding the metabolic pathways involving DERA can provide insights into drug efficacy and safety.
Case Study: Pharmacokinetics
In a clinical study involving healthy volunteers, the pharmacokinetics of methylphenidate revealed that peak plasma concentrations were reached within 1-2 hours post-administration. The elimination half-life of DERA was also analyzed, providing critical data for dosing regimens in ADHD treatment .
Medical Applications
Potential Use in Imaging
Recent investigations have explored the potential use of DERA as a radiolabeled compound for renal imaging. Its metabolic stability and inactivity make it an attractive candidate for non-invasive imaging techniques, although further studies are needed to confirm efficacy and safety.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, DERA is utilized in the production of specialty chemicals and research chemicals. Its role as a building block in chemical synthesis extends to various applications including pharmaceuticals and agrochemicals .
Analytical Techniques
Detection and Quantification
The detection and quantification of DERA are essential in forensic toxicology and clinical laboratories. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze blood samples for methylphenidate and its metabolites, including DERA, ensuring accurate drug monitoring .
Table 2: Analytical Methods for this compound
Method | Application | Sensitivity |
---|---|---|
Gas Chromatography (GC) | Quantification in biological samples | High sensitivity |
Supercritical Fluid Chromatography (SFC) | Chiral separation | Enhanced resolution |
Liquid Chromatography (LC) | Routine analysis in clinical settings | Standard sensitivity |
Mécanisme D'action
D-erythro-Ritalinic Acid is an inactive metabolite of methylphenidate. The primary mechanism involves the hydrolysis of methylphenidate by carboxylesterase 1, resulting in the formation of this compound . This compound does not exert significant pharmacological effects but is crucial in understanding the metabolism and pharmacokinetics of methylphenidate .
Comparaison Avec Des Composés Similaires
Structural and Stereochemical Differences
The table below summarizes key isomers and analogs of ritalinic acid:
Stereochemical Impact :
- The erythro configuration (adjacent substituents on the same side) enhances intermolecular interactions, affecting solubility and crystallization behavior .
- The threo configuration (substituents on opposite sides) is associated with biological activity in methylphenidate metabolites .
Pharmacological and Metabolic Differences
- D-threo-Ritalinic Acid : The primary metabolite of methylphenidate, extensively monitored in pharmacokinetic studies. It is pharmacologically active and adheres to strict pharmacopeial standards (USP, EP, JP) for purity .
- This compound : Lacks significant pharmacological activity but serves as a critical reference material for distinguishing stereoisomers in drug testing .
Analytical and Regulatory Considerations
Analytical Challenges
- Separation Techniques : Chiral chromatography or capillary electrophoresis is required to resolve erythro/threo pairs due to nearly identical mass spectra .
- Stable Isotope Labels: Deuterated forms (e.g., this compound-d10, C₁₃H₇D₁₀NO₂) are used as internal standards in mass spectrometry .
Regulatory Status
Activité Biologique
D-erythro-Ritalinic Acid (DERA) is a significant metabolite of methylphenidate, primarily recognized for its role in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores the biological activity of DERA, including its pharmacokinetics, mechanisms of action, and therapeutic implications.
Chemical Structure : DERA is a substituted phenethylamine with the molecular formula and a molar mass of approximately 219.284 g/mol .
Metabolism : When methylphenidate is administered, it undergoes extensive metabolism in the liver, primarily through hydrolysis catalyzed by carboxylesterase 1 (CES1), resulting in the formation of DERA. This metabolic pathway is crucial as it influences the pharmacological effects and therapeutic outcomes associated with methylphenidate .
Pharmacokinetics
A study assessed the pharmacokinetic profiles of DERA and its parent compound, methylphenidate. Key findings include:
- Concentration Ratios : D-threo-Ritalinic acid concentrations were found to be significantly higher than those of D-threo-methylphenidate, with average ratios ranging from 6 to 126 times higher in plasma samples collected over 24 hours post-administration .
- Biphasic Profiles : The pharmacokinetic profile of D-threo-methylphenidate exhibited biphasic characteristics, which were mirrored by DERA concentrations in oral fluid, suggesting potential for monitoring adherence to ADHD treatment through non-invasive methods .
DERA's biological activity is primarily linked to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for attention and behavioral regulation. The mechanism involves:
- Dopamine Transporter Inhibition : Like methylphenidate, DERA may inhibit the reuptake of dopamine by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. This action is essential for its stimulant effects .
- Enantioselectivity : Research indicates that while both enantiomers of methylphenidate have pharmacological effects, D-threo-Ritalinic acid exhibits less potency compared to its parent compound. However, it still contributes to the overall therapeutic efficacy observed in ADHD treatment .
Case Studies and Clinical Implications
Several studies have highlighted the clinical relevance of DERA:
- ADHD Treatment Efficacy : Clinical trials demonstrate that patients receiving methylphenidate show significant improvements in ADHD symptoms, attributed partly to the presence of DERA as a metabolite. The ratio of DERA to methylphenidate in plasma has been correlated with therapeutic outcomes .
- Monitoring Drug Levels : The ability to measure DERA levels in alternative matrices such as oral fluid suggests a promising approach for assessing medication adherence in clinical settings. This could enhance patient management strategies for those on methylphenidate therapy .
Data Summary
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:
Parameter | Findings |
---|---|
Molecular Formula | C₁₃H₁₇NO₂ |
Molar Mass | 219.284 g/mol |
Metabolic Pathway | Hydrolysis by CES1 from methylphenidate |
Plasma Concentration Ratio | D-threo-Ritalinic acid: 6-126 times higher than D-threo-methylphenidate |
Mechanism of Action | Inhibition of dopamine transporter |
Clinical Relevance | Correlates with ADHD symptom improvement |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying D-erythro-Ritalinic Acid in biological matrices, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validation parameters include linearity (R² ≥ 0.99), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%). Matrix effects (e.g., ion suppression in plasma) should be assessed using post-column infusion . For reproducibility, protocols must detail mobile phase composition, column type (e.g., C18), and calibration standards prepared in analyte-free biological fluids .
Q. What metabolic pathways are implicated in the formation and elimination of this compound?
- Methodological Answer : The compound is a primary metabolite of methylphenidate via hepatic carboxylesterase 1 (CES1). Studies should differentiate between in vitro (microsomal assays) and in vivo (rodent/human pharmacokinetic models) systems. For enzyme kinetics, measure Vmax and Km using substrate depletion assays, and validate with CYP isoform-specific inhibitors . Urinary excretion studies require timed sample collection and creatinine normalization to account for renal variability .
Q. How can sample preparation methods be optimized to minimize matrix interference in this compound assays?
- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively reduces phospholipid interference in plasma. For tissue homogenates, protein precipitation with acetonitrile (2:1 v/v) followed by centrifugation (10,000 × g, 10 min) is recommended. Include internal standards (e.g., deuterated analogs) to correct for recovery losses .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro metabolic data and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer : Discrepancies often arise from differences in enzyme abundance (e.g., CES1 expression in hepatocytes vs. whole liver) or transport mechanisms (e.g., P-glycoprotein efflux). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (intrinsic clearance) with in vivo absorption/distribution data. Cross-validate using knockout animal models or human hepatocyte co-cultures .
Q. What strategies are effective for optimizing chiral separation of this compound from its enantiomers in complex mixtures?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak AD-H) with polar organic mobile phases (methanol:ethanol:acetic acid, 90:10:0.1) achieve baseline resolution (Rs > 2.0). For method robustness, test column batch variability and temperature effects (25–40°C). Validate enantiomeric purity using circular dichroism (CD) or nuclear magnetic resonance (NMR) .
Q. How should researchers address inter-laboratory variability in reported pharmacokinetic parameters for this compound?
- Methodological Answer : Implement harmonized protocols, such as standardized calibration curves (e.g., 1–500 ng/mL in human plasma) and quality control (QC) samples. Use multivariate statistical analysis (e.g., PCA) to identify outliers linked to instrumentation (e.g., ionization efficiency in LC-MS) or operator bias .
Q. What experimental designs are appropriate for studying the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H2O2, photolysis under UV light) to identify degradation products. For long-term stability, store samples at –80°C and assess at intervals (0, 3, 6 months) with ANOVA to detect significant changes (p < 0.05) .
Q. How can researchers reconcile discrepancies between immunoassay and chromatographic measurements of this compound?
- Methodological Answer : Immunoassays may cross-react with structurally similar metabolites (e.g., ritalinic acid isomers). Validate specificity using spiked samples with potential interferents. Confirmatory analysis via LC-MS/MS is mandatory for clinical trials. Report both methods’ limits of agreement (Bland-Altman plots) .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Use triangulation (e.g., combining HPLC, NMR, and in silico docking) to confirm structural identity .
- Experimental Reproducibility : Document all parameters (e.g., column lot numbers, centrifugation speed) to enable replication .
- Ethical Compliance : For human studies, ensure ethical approval for biological sample handling and data anonymization .
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.